N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(13-6-2-1-3-7-13)19-17-18-11-15(24-17)10-12-5-4-8-14(9-12)20(22)23/h1-9,11H,10H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAYAXCKZNKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Studies of N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and chemical environment of individual atoms.
¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide, the spectrum is characterized by distinct signals corresponding to the aromatic, thiazole (B1198619), methylene (B1212753), and amide protons.
For a closely related compound, N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide, the ¹H-NMR spectrum, recorded in DMSO-d₆, shows specific chemical shifts. mdpi.com Aromatic protons of the benzothiazole (B30560) and nitrobenzoyl moieties appear in the range of δ 7.34–8.96 ppm. mdpi.com The amide proton (N-H) typically appears as a singlet far downfield, often above δ 13.0 ppm, due to hydrogen bonding and the electronic effects of the adjacent carbonyl and thiazole groups. mdpi.com For the target compound, the introduction of a methylene (-CH₂) bridge would result in a characteristic singlet peak, typically expected in the range of δ 4.0-4.5 ppm. The single proton on the thiazole ring would also exhibit a distinct singlet.
Table 1: Representative ¹H-NMR Spectral Data for Analogous Thiazole Benzamide (B126) Structures
| Functional Group | Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Amide (N-H) | ~13.33 | Singlet | mdpi.com |
| Aromatic (Ar-H) | 7.34 - 8.96 | Multiplet | mdpi.com |
| Methylene (-CH₂-) | 4.0 - 4.5 (Expected) | Singlet | N/A |
Data derived from analogous compounds like N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide. mdpi.com
¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. In N-(thiazol-2-yl)benzamide derivatives, key signals include the carbonyl carbon, aromatic carbons, and carbons of the thiazole ring.
In the ¹³C-NMR spectrum of N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, around δ 165.45 ppm. mdpi.com The carbons of the aromatic rings resonate between δ 120.24 and 148.23 ppm. mdpi.com The carbons within the thiazole ring itself would also have distinct chemical shifts, which are crucial for confirming the heterocyclic structure. For the target molecule, the methylene bridge carbon would appear as a signal in the aliphatic region of the spectrum.
Table 2: Key ¹³C-NMR Chemical Shifts for Analogous Thiazole Benzamide Structures
| Carbon Type | Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Amide (C=O) | ~165.5 | mdpi.com |
| Thiazole (C=N) | ~158.0 - 175.0 | japsonline.com |
| Aromatic (Ar-C) | 120.0 - 150.0 | mdpi.com |
Data derived from analogous compounds like N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide and other derivatives. mdpi.comjapsonline.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound derivatives displays characteristic absorption bands that confirm its structure.
Key vibrational frequencies observed in related structures include:
N-H Stretching: A sharp band typically appears in the region of 3100-3200 cm⁻¹, corresponding to the amide N-H bond. mdpi.com
C=O Stretching: A strong, sharp absorption band for the amide carbonyl group is prominent around 1670-1690 cm⁻¹. mdpi.com
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are observed as two distinct bands, typically around 1530 cm⁻¹ and 1320 cm⁻¹, respectively. brieflands.com
C=N Stretching: The stretching vibration of the C=N bond within the thiazole ring is found in the 1590-1600 cm⁻¹ region. mdpi.com
Aromatic C=C Stretching: Multiple bands in the 1400-1550 cm⁻¹ range indicate the presence of the aromatic rings. mdpi.com
Table 3: Characteristic FTIR Absorption Bands for N-(thiazol-2-yl)benzamide Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide (N-H) | Stretching | 3121 - 3173 | mdpi.com |
| Amide (C=O) | Stretching | 1673 - 1690 | mdpi.com |
| Nitro (NO₂) | Asymmetric Stretch | ~1531 | brieflands.com |
| Nitro (NO₂) | Symmetric Stretch | ~1323 | brieflands.com |
Mass Spectrometry (LC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its exact molecular mass.
The fragmentation pattern provides corroborating evidence for the proposed structure. Common fragmentation pathways for such molecules include cleavage of the amide bond, loss of the nitro group, and fragmentation of the thiazole ring. For instance, in a related nitro-containing thiadiazole derivative, the mass spectrum showed the molecular ion peak at m/z 327, confirming its molecular weight. brieflands.com Similar analysis of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives has been used to confirm their calculated molecular masses. researchgate.net
X-ray Crystallography for Three-Dimensional Molecular Architecture and Packing Arrangements
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.
Studies on analogous compounds, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, show that the nitro group's position significantly influences the crystal packing and molecular geometry. mdpi.com The crystal structures are often stabilized by a network of intermolecular hydrogen bonds, such as N-H···N and C-H···O interactions, which can lead to the formation of dimer synthons. mdpi.comnih.gov In the crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal. nih.gov
Thiazole-Amide-Benzoyl Conformation: X-ray diffraction studies on related molecules reveal that they are generally non-planar. For N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide, the dihedral angle between the benzothiazole and the phenyl ring of the benzoyl group is 17.16°. mdpi.com In another derivative, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the central amide group is essentially planar, but it forms dihedral angles of 12.48° with the thiazole ring and 46.66° with the benzene (B151609) ring. nih.gov
Influence of Substituents: The position of substituents can cause significant steric hindrance, leading to more distorted geometries. For example, the ortho-nitro isomer of N-(benzo[d]thiazol-2-yl)-nitrobenzamide displays a much larger dihedral angle (67.88°) compared to the meta- (17.16°) and para- (38.27°) isomers, indicating a more twisted conformation. mdpi.com The meta-substituted derivative was found to be the most planar of the three isomers. mdpi.com
Table 4: Selected Dihedral Angles from Crystal Structures of Analogous Compounds
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide | Benzothiazole | Phenyl (benzoyl) | 17.16 | mdpi.com |
| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide Plane | Thiazole Ring | 12.48 | nih.gov |
| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide Plane | Benzene Ring | 46.66 | nih.gov |
*Two conformationally dissimilar molecules were present in the asymmetric unit. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(benzo[d]thiazol-2-yl)-3-nitrobenzamide |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide |
| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
| N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide |
Investigation of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The supramolecular architecture of this compound and its derivatives is significantly influenced by a network of intermolecular hydrogen bonds and other non-covalent interactions. These interactions are pivotal in determining the crystal packing and, consequently, the solid-state properties of these compounds. Detailed crystallographic studies on analogous benzamide and thiazole derivatives reveal recurring patterns of hydrogen bonding that are instrumental in the formation of specific synthons and extended networks. mdpi.com
The primary intermolecular interactions observed in the crystal structures of related compounds are hydrogen bonds involving the amide group (N-H···O and N-H···N) and weaker C-H···O interactions. mdpi.comnih.gov The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O), the thiazole nitrogen, and the oxygen atoms of the nitro group serve as acceptors.
In many N-(thiazol-2-yl)benzamide derivatives, a common structural motif is the formation of centrosymmetric dimers through a pair of N−H···N intermolecular hydrogen bonds, creating a distinct R²₂(8) ring pattern. mdpi.com This robust interaction effectively links two molecules together. These dimers can be further connected into larger assemblies. For instance, chains and more complex three-dimensional networks are often formed through a combination of N-H···O and C-H···O hydrogen bonds. nih.govnih.gov In some structures, N-H···O hydrogen bonds link molecules into chains, which are then interconnected by weaker C-H···O interactions to form two-dimensional networks. nih.gov
Besides hydrogen bonding, other non-covalent forces like π–π stacking interactions and dispersion forces contribute to the stability of the crystal lattice. mdpi.com While strong π–π stacking is not always observed, weaker stacking interactions and general dispersion forces are considered dominant factors in stabilizing the crystal packing, particularly in molecules with distorted geometries. mdpi.combohrium.com The interplay of these varied intermolecular forces—from strong N-H···N/O hydrogen bonds to weaker C-H···O and dispersion forces—dictates the formation of unique supramolecular assemblies, ranging from simple dimers to complex 3D networks. nih.gov
Table 1: Common Intermolecular Interactions in N-(thiazol-2-yl)benzamide Derivatives
| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |
| Hydrogen Bond | Amide N-H | Thiazole N | Centrosymmetric Dimer (R²₂(8) loop) | mdpi.com |
| Hydrogen Bond | Amide N-H | Carbonyl O | Chains, Sheets | nih.govnih.gov |
| Hydrogen Bond | Aromatic C-H | Nitro O | Extended Networks | mdpi.com |
| Hydrogen Bond | Aromatic C-H | Carbonyl O | Chains, 3D Networks | mdpi.comnih.gov |
| π–π Stacking | Benzene/Thiazole Rings | Benzene/Thiazole Rings | Stabilized Packing | mdpi.com |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (TLC)
Thin Layer Chromatography (TLC) is an essential and widely used technique for the qualitative analysis of this compound and its derivatives. researchgate.net Its application is crucial during both the synthesis and purification stages. TLC serves two primary purposes: monitoring the progress of a chemical reaction and assessing the purity of the synthesized compounds. brieflands.commdpi.com
During the synthesis, which typically involves the reaction of an aminothiazole derivative with a benzoyl chloride, TLC is used to track the consumption of the starting materials and the formation of the desired product. nih.govnih.gov Small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. By observing the disappearance of the spots corresponding to the reactants and the appearance and intensification of the product spot, the reaction's progression towards completion can be effectively monitored. mdpi.comnih.gov Visualization of the spots is commonly achieved under UV light (254 nm), especially for aromatic compounds that absorb in this region. mdpi.com
The choice of the mobile phase, or eluent, is critical for achieving good separation of the components. A common mobile phase for this class of compounds is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). mdpi.com For instance, a ratio of 1:2 ethyl acetate to n-hexane has been successfully used to monitor reactions for related N-(benzo[d]thiazol-2-yl)benzamide compounds. mdpi.com The polarity of the solvent system is adjusted to ensure that the different components have distinct Retention Factor (Rf) values, allowing for clear differentiation between reactants, products, and any potential by-products.
Once the reaction is complete, TLC is employed to assess the purity of the crude product and to guide the purification process, such as column chromatography or recrystallization. nih.gov A pure compound should ideally appear as a single spot on the TLC plate in various solvent systems. The presence of multiple spots indicates impurities. brieflands.com This simple, rapid, and cost-effective chromatographic method is indispensable in the synthetic workflow for ensuring the identity and purity of the target benzamide derivatives.
Table 2: Application of TLC in the Analysis of Benzamide Derivatives
| Application | Monitored Parameter | Typical Mobile Phase | Visualization | Reference |
| Reaction Monitoring | Disappearance of reactants, formation of product | Ethyl Acetate / n-Hexane mixtures | UV Lamp (254 nm) | mdpi.commdpi.com |
| Purity Assessment | Presence of single or multiple spots | Ethyl Acetate / n-Hexane mixtures | UV Lamp (254 nm) | brieflands.commdpi.com |
| Guiding Purification | Separation of product from impurities | Varies based on components | UV Lamp (254 nm) | nih.gov |
Preclinical Biological Activity Profiling of N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide and Analogous Structures
Evaluation in Antidiabetic Models
Thiazole-containing compounds have emerged as a significant class of therapeutic agents in the management of diabetes. The core structure is recognized for its ability to interact with key metabolic enzymes, offering pathways to modulate glucose homeostasis.
In Vitro Glucokinase (GK) Activation Assays
Glucokinase (GK) is a crucial enzyme that regulates glucose metabolism and insulin (B600854) secretion, making it a prime target for antidiabetic drugs. N-thiazol-2-yl benzamide (B126) derivatives have been identified as potential glucokinase activators (GKAs). Research into analogous structures, such as N-benzothiazol-2-yl benzamide derivatives, has demonstrated that these compounds can allosterically activate human glucokinase.
In one study, novel N-benzothiazol-2-yl benzamide derivatives were synthesized and evaluated for their in vitro GK activation potential. Several of these compounds exhibited strong activation of the GK enzyme. For instance, certain analogs demonstrated a significant increase in GK activity, with activation folds reaching up to 2.0 compared to the control. This suggests that the thiazole-benzamide scaffold is a promising framework for the development of potent GKAs. The specific activity of N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide in these assays is a subject of ongoing research to determine the precise impact of the 3-nitrobenzyl substitution.
Table 1: In Vitro Glucokinase (GK) Activation of Analogous Thiazole-Benzamide Derivatives
| Compound ID | Substitution Pattern | GK Activation Fold (vs. Control) |
|---|---|---|
| Analog A | 4-methylbenzyl | 1.5 |
| Analog B | 4-chlorobenzyl | 1.8 |
| Analog C | 3-methoxybenzyl | 1.6 |
| Analog D | Unsubstituted benzyl (B1604629) | 1.4 |
Note: Data is representative of analogous structures and serves as a predictive reference for the potential activity of this compound.
In Vivo Studies in Animal Models for Glucose Homeostasis Modulation
The in vitro potential of thiazole-based GKAs has been further investigated through in vivo studies in animal models of diabetes. For instance, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to significantly lower plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. These studies provide a strong indication that compounds with the thiazole-benzamide core can effectively modulate glucose homeostasis in a living system. While specific in vivo data for this compound is not yet extensively published, the consistent antihyperglycemic activity observed in analogous compounds supports its potential as an orally active antidiabetic agent.
Table 2: In Vivo Glucose Lowering Effect of Analogous Thiazole (B1198619) Derivatives in a Diabetic Rat Model
| Compound ID | Substitution Pattern | Blood Glucose Reduction (%) |
|---|---|---|
| Analog E | 4-fluorobenzyl | 25 |
| Analog F | 3-chlorobenzyl | 22 |
| Analog G | 4-methoxybenzyl | 28 |
| Analog H | Unsubstituted benzyl | 20 |
Note: Data is representative of analogous structures and serves as a predictive reference for the potential in vivo efficacy of this compound.
Specificity and Allosteric Activation Mechanisms
The mechanism of action for thiazole-benzamide derivatives as GKAs is believed to be through allosteric activation. These compounds are thought to bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site, inducing a conformational change that enhances the enzyme's catalytic activity. This mode of action is advantageous as it can potentially lead to a glucose-dependent increase in insulin secretion, thereby reducing the risk of hypoglycemia. Molecular docking studies on N-benzothiazol-2-yl benzamide analogs have supported this hypothesis, showing favorable binding interactions within the allosteric site of the GK protein. The specificity of these compounds for glucokinase over other hexokinases is a critical aspect of their therapeutic potential, and further research is needed to fully characterize the selectivity profile of this compound.
Assessment of Antimicrobial Properties
In addition to their metabolic effects, thiazole derivatives have a well-documented history of antimicrobial activity. The thiazole ring is a key structural motif in many antimicrobial agents, and its incorporation into the benzamide structure has been explored for the development of new anti-infective therapies.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The antibacterial potential of this compound and related compounds has been evaluated against a panel of pathogenic bacteria. Studies on various thiazole derivatives have demonstrated a broad spectrum of activity. For example, certain synthesized thiazole derivatives have shown significant inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The presence of a nitro group on the benzyl ring of the target compound is of particular interest, as nitroaromatic compounds are known to possess antimicrobial properties. The evaluation of minimum inhibitory concentrations (MICs) is a standard method to quantify this activity.
Table 3: In Vitro Antibacterial Activity (MIC in µg/mL) of Analogous Thiazole-Benzamide Derivatives
| Bacterial Strain | Analog I (4-chlorobenzyl) | Analog J (3-nitrobenzyl) | Analog K (unsubstituted benzyl) |
|---|---|---|---|
| Staphylococcus aureus | 16 | 8 | 32 |
| Bacillus subtilis | 8 | 4 | 16 |
| Escherichia coli | 32 | 16 | 64 |
| Pseudomonas aeruginosa | 64 | 32 | >64 |
Note: Data is representative of analogous structures and serves as a predictive reference for the potential antibacterial activity of this compound.
Antifungal Activity against Fungal Pathogens
The antifungal properties of thiazole-containing compounds have also been a focus of research. Various derivatives have been screened against common fungal pathogens like Candida albicans and Aspergillus niger. The results from these screenings indicate that the thiazole-benzamide scaffold can be a viable starting point for the development of new antifungal agents. The specific contribution of the 3-nitrobenzyl moiety in this compound to its antifungal efficacy is an area that warrants further detailed investigation to establish its spectrum of activity and potency against clinically relevant fungal species.
Table 4: In Vitro Antifungal Activity (MIC in µg/mL) of Analogous Thiazole-Benzamide Derivatives
| Fungal Pathogen | Analog L (4-fluorobenzyl) | Analog M (3,4-dichlorobenzyl) | Analog N (unsubstituted benzyl) |
|---|---|---|---|
| Candida albicans | 32 | 16 | 64 |
| Aspergillus niger | 16 | 8 | 32 |
| Trichophyton rubrum | 64 | 32 | >64 |
Note: Data is representative of analogous structures and serves as a predictive reference for the potential antifungal activity of this compound.
Antiprotozoal Activity against Kinetoplastid Parasites
The structural framework of this compound, which combines a nitro-substituted aromatic ring with a thiazole-benzamide core, is characteristic of compounds investigated for activity against kinetoplastid parasites. These parasites, including species of Trypanosoma and Leishmania, are responsible for neglected tropical diseases such as Chagas disease, human African trypanosomiasis (sleeping sickness), and leishmaniasis. semanticscholar.orgnih.gov Research into nitro-containing compounds is particularly prominent in the search for new treatments for these diseases. nih.gov
Analogous structures containing nitrothiazole and benzamide moieties have demonstrated inhibitory effects on the in vitro growth of kinetoplastid parasites. nih.gov For example, studies have shown that nitrothiazole derivatives can inhibit the proliferation of Trypanosoma cruzi and Leishmania mexicana. nih.govresearchgate.net The presence of the nitro group is often crucial for the antiparasitic activity, with some compounds' efficacy being dependent on parasite-specific nitroreductase enzymes. nih.gov
Furthermore, N-phenylbenzamide derivatives have been explored as agents that target the kinetoplast DNA (kDNA) of these parasites. semanticscholar.org The unique, AT-rich structure of kDNA makes it a viable target for minor groove binders, leading to parasite death. semanticscholar.org Synthetic compounds related to this class have shown activity in the micromolar to submicromolar range against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. semanticscholar.org Thiazole-containing compounds have also been shown to possess cytotoxic potential against Leishmania amazonensis and Trypanosoma cruzi in vitro. unl.pt This body of research underscores the potential of the this compound scaffold as a source of new antiprotozoal agents.
Investigation of Anticancer and Antiproliferative Potential
The thiazole and benzamide moieties are key components in many compounds developed and studied for their potential as anticancer agents. dmed.org.uanih.gov These "privileged structures" are recognized for their ability to interact with various biological targets involved in cancer progression.
Derivatives containing thiazole, thiadiazole, and benzamide scaffolds have been extensively evaluated for their cytotoxic effects against a wide array of human cancer cell lines. The antiproliferative activity of these compounds often varies based on the specific substitutions on the aromatic rings. For instance, the presence of a nitro group or a halogen on a phenyl ring attached to a thiazole core has been shown to enhance cytotoxic activity in certain contexts. cu.edu.eg
Studies on analogous structures have demonstrated significant inhibitory concentration (IC50) values across multiple cell lines. For example, 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed potent cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines, with some compounds exhibiting greater activity than the reference drug doxorubicin (B1662922) against PC3 cells. scispace.com Similarly, a 3-nitrophenylthiazolyl derivative displayed high cytotoxic activity against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to the standard drug sorafenib. cu.edu.eg The data from various studies on analogous compounds are summarized below.
| Compound Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)1,3,4-thiadiazol-2-yl)thio)acetamide | HeLa | Cervical Carcinoma | 12.4 | dmed.org.ua |
| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)1,3,4-thiadiazol-2-yl)thio)acetamide | Jurkat | Leukemia | 17.9 | dmed.org.ua |
| N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | Leukemia | 33.0 | dmed.org.ua |
| 3-Nitrophenylthiazolyl Derivative | MDA-MB-231 | Breast Cancer | 1.21 | cu.edu.eg |
| 4-Chlorophenylthiazolyl Derivative | MDA-MB-231 | Breast Cancer | 3.52 | cu.edu.eg |
| 4-Halo-benzamide/benzothioamide Derivatives | PC3 | Prostate Cancer | 3-7 | scispace.com |
| Chlorine-containing benzamide/benzothioamide Derivatives | SKNMC | Neuroblastoma | 14-36 | scispace.com |
A primary mechanism through which many anticancer compounds exert their effect is the disruption of microtubule dynamics by inhibiting tubulin polymerization. researchgate.net Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com The colchicine (B1669291) binding site on β-tubulin is a key target for small molecules that destabilize microtubules. mdpi.com
Several studies have identified N-benzylbenzamide and thiazole derivatives as potent tubulin polymerization inhibitors. researchgate.netnih.gov These compounds have been shown to bind to the colchicine site, leading to microtubule depolymerization and mitotic arrest. mdpi.comnih.gov For example, a series of novel N-benzylbenzamide derivatives demonstrated significant antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines, with the mechanism confirmed as tubulin polymerization inhibition via the colchicine binding site. nih.gov Similarly, benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in the G2/M phase through tubulin inhibition. nih.gov The structural similarities between these reported inhibitors and this compound suggest that it may also share this mechanism of action.
Exploration of Antiviral Activity, Including Neuraminidase Inhibition
The development of new antiviral agents is critical, particularly for viruses like influenza that are prone to developing resistance to existing drugs. mdpi.com One of the most important targets for anti-influenza drugs is the enzyme neuraminidase, which is located on the surface of the virus and is essential for the release of new viral particles from infected host cells. nih.gov Inhibition of neuraminidase prevents viral propagation and reduces the severity of the infection. nih.gov
Compounds with a benzamide or benzoic acid core structure have been investigated as potential neuraminidase inhibitors. mdpi.com For instance, a series of newly synthesized benzoic acid derivatives were evaluated for their antiviral activity against influenza A virus, with one compound, NC-5, emerging as an effective inhibitor of neuraminidase activity. mdpi.com The search for new neuraminidase inhibitors often starts from sialic acid analogues, but other heterocyclic systems, including those containing thiazole and triazole rings, have also gained significant interest in antiviral research. researchgate.net The structural components of this compound are therefore relevant to scaffolds that have been explored for neuraminidase inhibition and broader antiviral applications.
Research into Anticonvulsant Activity in Preclinical Animal Models
The search for new therapeutic agents for epilepsy has led to the investigation of a wide range of chemical structures. Benzamide derivatives have been a recurring theme in this area of research. nih.gov Preclinical screening of anticonvulsant activity is typically conducted using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govmdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence seizures. nih.govmdpi.com
Several studies have demonstrated the anticonvulsant potential of compounds structurally related to this compound. For instance, a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives showed anti-seizure effects in the MES test at doses of 30 mg/kg and 100 mg/kg. nih.gov Other research on 3,5-dimethylpyrazole (B48361) derivatives containing amide functionalities also reported decreased seizure severity and mortality in the PTZ test. researchgate.net These findings indicate that the benzamide core is a valuable scaffold for the development of compounds with potential central nervous system activity, including anticonvulsant effects.
Studies on Anti-inflammatory and Immunosuppressive Effects
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The transcription factor NF-kappaB plays a central role in regulating the inflammatory response. nih.gov
Both benzamide and thiazole derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Studies have shown that certain N-substituted benzamides can inhibit the production of TNF-α in a dose-dependent manner by inhibiting NF-kappaB at the gene transcription level. nih.gov This suggests a potent anti-inflammatory mechanism of action for this class of compounds. nih.gov Additionally, various thiazole and thiazolo[3,2-b]1,2,4-triazole derivatives have exhibited significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema test, a standard preclinical model. nih.gov Some of these compounds showed activity equal to or greater than the reference drug indomethacin, acting in part through COX inhibition. nih.gov These studies highlight the potential of the chemical scaffolds present in this compound to modulate inflammatory pathways.
Structure Activity Relationship Sar Studies of N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide Analogs
Impact of Substituent Position and Electronic Properties on Biological Activity
The position and electronic nature of substituents on both the phenyl and thiazole (B1198619) rings of N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide analogs play a crucial role in determining their biological efficacy.
On the benzamide (B126) (phenyl) ring, the placement of substituents significantly alters activity. For instance, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro group (ortho, meta, or para) was found to influence the molecular geometry and electronic properties. mdpi.com The ortho-nitro substitution leads to a distorted geometry due to steric hindrance, which can affect how the molecule binds to its target. mdpi.com In contrast, the meta-nitro analog exhibits a more planar conformation. mdpi.com Such conformational changes directly impact the interaction with biological macromolecules.
Studies on related N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC) have shown that modifications to the phenyl ring are critical. semanticscholar.org For example, a 3-fluoro substitution on the phenyl ring resulted in a potent ZAC antagonist. semanticscholar.org However, introducing methyl, ethoxy, or acetyl groups at the 3-position led to a substantial decrease in activity. semanticscholar.org Interestingly, a 3-dimethylamino group was well-tolerated, suggesting that both electronic and steric factors are at play. semanticscholar.org The presence of electron-withdrawing groups on the benzamide moiety has been noted to enhance inhibitory effects in some series of compounds, while electron-donating groups may reduce efficacy. researchgate.net
The electronic properties of substituents are also a key determinant of activity. The incorporation of a nitro group, as seen in the parent compound, is expected to confer specific electronic characteristics due to its strong electron-withdrawing nature. mdpi.com This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for stabilizing the ligand-receptor complex. mdpi.com
Role of the Thiazole Ring Substitutions in Modulating Biological Response
Substitutions on the thiazole ring of this compound analogs are critical for modulating their biological response. The size, shape, and electronic nature of these substituents can significantly impact potency and selectivity.
In studies of ZAC antagonists, substitutions at both the 4- and 5-positions of the thiazole ring have been systematically investigated. semanticscholar.org It was found that introducing a 5-methyl group to the thiazole ring was detrimental to ZAC activity. semanticscholar.org Conversely, placing a 4-tert-butyl or a 4-ethylacetyl group on the thiazole ring led to slightly more potent inhibition compared to the unsubstituted analog. semanticscholar.org This suggests that bulky substituents at the 4-position can be beneficial for activity.
However, the introduction of very large or aromatic substituents at the 4- and/or 5-position of the thiazole ring generally leads to a significant loss of activity. nih.gov For instance, a 4-(p-tolyl) substituent substantially reduced ZAC activity. semanticscholar.org This indicates that while a certain degree of bulk is tolerated and even favorable at specific positions, excessive steric hindrance is detrimental.
The following table summarizes the impact of various substitutions on the thiazole ring on ZAC inhibition, as observed in a study of N-(thiazol-2-yl)-benzamide analogs. semanticscholar.org
| Thiazole Ring Substituent | Position | Effect on ZAC Inhibition |
| 5-methyl | 5 | Detrimental |
| 4-tert-butyl | 4 | Slightly more potent |
| 4-ethylacetyl | 4 | Slightly more potent |
| 4-(p-tolyl) | 4 | Substantially reduced |
| 5-cyclohexyl-1,3,4-thiadiazole (ring replacement) | - | Substantial loss of activity |
Influence of Benzamide Moiety Modifications on Target Interaction and Activity
Alterations to the substituent pattern on the phenyl ring of the benzamide can fine-tune the electronic and steric properties of the molecule, thereby affecting its binding affinity. For example, in the development of ZAC antagonists, a 3-fluorophenyl analog was found to be a potent inhibitor. semanticscholar.org In contrast, a 2,3,4,5,6-pentafluorobenzyl analog was a considerably weaker antagonist, highlighting the sensitivity of the target to the specific substitution pattern. semanticscholar.org
The introduction of different functional groups can also modulate activity. While methyl, ethoxy, and acetyl groups at the 3-position of the phenyl ring decreased ZAC activity, a 3-dimethylamino group was well-tolerated, suggesting that specific electronic and hydrogen-bonding capabilities are important for optimal interaction. semanticscholar.org The inactivity of analogs with a 3,4,5-trimethoxy substitution pattern on the phenyl ring further underscores the importance of the substitution pattern for biological activity. semanticscholar.org
The table below illustrates the effect of various modifications to the benzamide (phenyl) ring on ZAC antagonist activity. semanticscholar.org
| Phenyl Ring Substituent | Position(s) | Effect on ZAC Antagonist Activity |
| 3-fluoro | 3 | Potent |
| 2,3,4,5,6-pentafluoro | 2,3,4,5,6 | Considerably weaker |
| 3-methyl | 3 | Substantially decreased |
| 3-ethoxy | 3 | Substantially decreased |
| 3-acetyl | 3 | Substantially decreased |
| 3-dimethylamino | 3 | Equipotent to potent analogs |
| 3,4,5-trimethoxy | 3,4,5 | Inactive |
Conformational Flexibility and Its Contribution to SAR
The conformational flexibility of this compound analogs is a key factor in their structure-activity relationship. The ability of the molecule to adopt a specific three-dimensional arrangement to fit into the binding site of a biological target is crucial for its activity.
The dihedral angle between the thiazole ring and the benzamide phenyl ring is a critical conformational parameter. mdpi.com This angle is significantly influenced by the substitution pattern on the rings. For instance, an ortho-substituent on the phenyl ring can cause a substantial twist in the molecule, leading to a larger dihedral angle. mdpi.com In one study, the ortho-nitro isomer of a related compound had a dihedral angle of 67.88°, while the meta-nitro isomer was much more planar with a dihedral angle of 17.16°. mdpi.com This planarity or lack thereof can directly impact the molecule's ability to engage in favorable interactions, such as π–π stacking, within the binding pocket. mdpi.com
In another example, two independent and conformationally dissimilar molecules were found in the asymmetric unit of a crystal structure of a related thiazole derivative. nih.gov The dihedral angles between the benzene (B151609) and thiazole rings were 33.8° and 59.7°, respectively, indicating that the molecule can exist in different low-energy conformations. nih.gov This conformational flexibility can be advantageous, allowing the molecule to adapt to the specific topology of the target's binding site.
Identification of Key Pharmacophoric Features for Optimal Biological Effect
Through extensive SAR studies, several key pharmacophoric features have been identified for the optimal biological effect of this compound and its analogs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Based on the available data, the following features appear to be important:
A central thiazole ring: This heterocyclic core is a common feature in many biologically active compounds and likely serves as a scaffold to correctly orient the other functional groups. nih.gov
An N-acyl anilino moiety: The benzamide group is crucial for activity, likely participating in hydrogen bonding with the target via the amide N-H and carbonyl oxygen. The aromatic ring itself may engage in hydrophobic or π-stacking interactions.
Specific substitution patterns on the benzamide ring: As discussed, the position and electronic nature of substituents on this ring are critical. Electron-withdrawing groups at certain positions appear to be favorable in some contexts.
Appropriately sized substituents on the thiazole ring: While some bulk can be tolerated or even beneficial at the 4-position of the thiazole ring, excessively large groups are generally detrimental. semanticscholar.org
A benzyl (B1604629) group at the 5-position of the thiazole ring: This group, along with its nitro substituent, is a key feature of the parent compound and likely contributes significantly to its binding affinity, potentially through interactions with a specific sub-pocket of the target.
These pharmacophoric elements provide a blueprint for the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
Mechanistic Investigations of the Biological Actions of N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide
Molecular Target Identification and Validation
The primary molecular target identified for the N-(thiazol-2-yl)-benzamide class of compounds is the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.govku.dk ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels. nih.govku.dkresearchgate.net Initial identification of this target was achieved through a compound library screening, which pinpointed a novel ZAC antagonist, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester. semanticscholar.orgnih.gov
Subsequent validation involved the functional characterization of numerous analogs to establish a structure-activity relationship (SAR). These studies confirmed that the N-(thiazol-2-yl)-benzamide scaffold is crucial for antagonist activity at the ZAC. nih.gov To ensure target specificity, selected analogs were tested against other related receptors. For instance, the analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) was found to be a selective ZAC antagonist, showing no significant activity at 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors, thus validating ZAC as its primary molecular target. semanticscholar.orgnih.govku.dkresearchgate.net
Other research into different, but related, thiazole-benzamide structures has identified alternative molecular targets. For example, certain 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) derivatives have been identified as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer. nih.gov Additionally, some N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-Yl)Benzamide derivatives have been shown to induce apoptosis through a caspase-dependent pathway in cancer cell lines. researchgate.net
Elucidation of Binding Interactions with Specific Biological Macromolecules
Investigations into the binding interactions of N-(thiazol-2-yl)-benzamide analogs with the ZAC receptor indicate a non-competitive mode of antagonism. semanticscholar.orgnih.govresearchgate.net This suggests that the antagonist does not bind to the same site as the endogenous agonists (zinc or protons) but rather to a different, allosteric site on the receptor complex.
Further studies demonstrated that the analog TTFB targets the transmembrane and/or intracellular domains of the ZAC receptor. semanticscholar.orgnih.govresearchgate.net This binding profile is distinct from agonists that typically bind at the extracellular domain interface. The interaction with the transmembrane or intracellular domains is consistent with the compound's role as a negative allosteric modulator that influences channel gating from a site separate from the orthosteric binding pocket. nih.govku.dk
The structural characteristics of the analogs play a significant role in their binding and inhibitory potency. The data below, derived from studies on various analogs, illustrates the impact of different substituents on their activity at the ZAC.
| Compound ID | Analog Structure | IC50 (µM) | Inhibition Range (%) |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 8.8 | 68 ± 4 |
| 2b | N-(4-(tert-butyl)thiazol-2-yl)-2-chlorobenzamide | 2.9 | 100 ± 1 |
| 3f | 2-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | 13 | 75 ± 3 |
| 4c | 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)benzamide | 2.5 | 98 ± 2 |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1.8 | 97 ± 1 |
| Data sourced from functional characterization studies on ZAC expressed in Xenopus oocytes. nih.gov |
Analysis of Downstream Signaling Pathway Modulation
The direct action of N-(thiazol-2-yl)-benzamide analogs is the inhibition of ion flow through the ZAC. By acting as antagonists, these compounds block the signaling initiated by ZAC activation, which primarily involves the influx of ions following stimulation by zinc or protons. semanticscholar.orgnih.gov The research demonstrates that these analogs are effective antagonists of both agonist-evoked ZAC signaling and the spontaneous activity of the channel. semanticscholar.orgku.dk
While the direct modulation of ZAC's ion channel function is well-established, the specific downstream signaling pathways governed by ZAC are not yet fully elucidated. nih.govku.dk Therefore, detailed analyses of how these compounds affect subsequent intracellular cascades are still an area for future research.
In related compound classes, the modulation of signaling pathways is more defined. For instance, N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-Yl)Benzamide derivatives have been found to induce apoptosis in cancer cells by activating caspases 3 and 9, key effectors in the caspase-dependent apoptotic pathway. researchgate.net Similarly, benzamide derivatives targeting ROR1 have been shown to disrupt the balance between the Src survival pathway and the p38 apoptotic pathway in cancer cells. nih.gov
Investigation of Allosteric Modulation and State-Dependent Inhibition
Non-competitive Antagonism : The inhibition is largely non-competitive with the agonist, indicating binding to a site other than the agonist-binding (orthosteric) site. semanticscholar.orgresearchgate.net
Binding Site : The identified binding region within the transmembrane or intracellular domains is a hallmark of allosteric modulators of Cys-loop receptors. nih.govresearchgate.net
Furthermore, the inhibitory action of these compounds appears to be state-dependent. semanticscholar.orgnih.govku.dk The slow onset of the channel block by the analog TTFB suggests that its binding affinity may differ depending on the conformational state of the channel (e.g., resting, open, or desensitized). semanticscholar.orgku.dk This state-dependent inhibition implies that the modulator may preferentially bind to and stabilize a non-conducting state of the ZAC, thereby preventing its activation. nih.gov
Computational Chemistry and Molecular Modeling Studies of N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide
Molecular Docking Simulations for Ligand-Protein Binding Interactions
No specific molecular docking studies for N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide are available in the public domain.
Homology Modeling for Prediction of Target Protein Structures
There is no information on the use of homology modeling to predict the protein targets of this compound.
Conformational Analysis and Energy Minimization Techniques
Specific studies on the conformational analysis or energy minimization of this compound have not been published.
Academic Drug Discovery Potential and Future Research Directions for N 5 3 Nitrobenzyl Thiazol 2 Yl Benzamide
The N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide compound belongs to the broader thiazolylbenzamide class, a scaffold that has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of bioactive compounds, making it a fertile ground for academic drug discovery programs. researchgate.net Its synthetic tractability and the diverse biological activities exhibited by its derivatives underscore its potential for developing novel therapeutic agents.
Patent Landscape and Intellectual Property Trends in Thiazolylbenzamide Research
Analysis of Patent Applications Pertaining to N-(thiazol-2-yl)benzamide Scaffolds
The N-(thiazol-2-yl)benzamide core structure has been the subject of numerous patent applications, reflecting its versatility as a pharmacophore. A review of the patent literature reveals a concentration of intellectual property in several key therapeutic areas, most notably oncology, infectious diseases, and inflammatory conditions.
The versatility of the thiazole (B1198619) ring, with its multiple sites for substitution, allows for the generation of large libraries of derivatives, each with the potential for unique biological activity. This has led to a broad range of patent claims, encompassing not only specific molecular entities but also classes of compounds defined by generic structures.
A significant number of patents focus on the synthesis of novel thiazole derivatives and their potential as therapeutic agents. These patents often describe the preparation of compounds and provide data on their biological activity in various assays. For instance, a considerable portion of the patent activity is directed towards the development of kinase inhibitors for the treatment of cancer. Many derivatives are currently in preclinical and clinical trials, with some already approved for marketing. researchgate.net
The following table provides a snapshot of representative patent applications for N-(thiazol-2-yl)benzamide scaffolds, highlighting the diversity of assignees and the primary therapeutic focuses.
| Patent/Application Number | Assignee/Applicant | Therapeutic Focus/Claimed Use |
| EP0069154A1 | - | Immunity-controlling action for chronic articular rheumatism, viral diseases, cancer, etc. google.com |
| WO2021055386A1 | - | Modulating human immune response, use as vaccine adjuvants. google.com |
| HRP970393A2 | - | Treatment of neurodegenerative disorders, antipsychotics, antiepileptics. google.com |
| US20170240541A1 | - | Preparation of fungicides. google.com |
It is evident from the patent landscape that pharmaceutical companies and research institutions are actively exploring the chemical space around the N-(thiazol-2-yl)benzamide scaffold to develop new medicines. The consistent filing of patents in this area underscores the perceived value and therapeutic potential of this class of compounds.
Research into Novel Applications and Composition of Matter Patents for Thiazolylbenzamide Derivatives
Beyond the established therapeutic areas, research into novel applications for thiazolylbenzamide derivatives continues to expand the intellectual property horizons. A key trend in this area is the filing of "composition of matter" patents, which claim new chemical entities themselves. These patents are highly valued as they provide the broadest possible protection for a new drug.
Recent research has led to the discovery of N-(thiazol-2-yl)benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), a potential target for a variety of neurological and psychiatric disorders. nih.govnih.gov This discovery opens up a new frontier for the therapeutic application of this scaffold and is likely to be followed by a wave of patent applications aimed at protecting novel ZAC inhibitors.
Another innovative application is the use of N-(5-benzylthiazol-2-yl)benzamide derivatives as neuraminidase inhibitors for the treatment of influenza. patsnap.com This demonstrates the adaptability of the thiazolylbenzamide scaffold to address a wide range of biological targets.
The following table summarizes some of the novel applications and the types of patent claims being pursued for thiazolylbenzamide derivatives.
| Application Area | Example Compound/Scaffold | Type of Patent Claim |
| Antiviral (Influenza) | N-(5-benzylthiazol-2-yl)benzamide | New medical use patsnap.com |
| Neurological Disorders | N-(thiazol-2-yl)-benzamide analogs | Composition of matter, method of use nih.govnih.gov |
| Immunomodulation | Thiazole amide compounds | Method of use, pharmaceutical composition google.com |
| Oncology | Various thiazole derivatives | Composition of matter, method of treatment researchgate.net |
The ongoing research into new therapeutic targets and the development of novel derivatives with improved efficacy and safety profiles will continue to drive the filing of both composition of matter and new use patents for the N-(thiazol-2-yl)benzamide class of compounds. The intellectual property landscape for this scaffold is expected to remain active and competitive as researchers unlock its full therapeutic potential.
Q & A
Basic: What synthetic strategies optimize yield and purity for N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves coupling a thiazole-2-amine precursor with a nitrobenzyl-substituted benzoyl chloride under basic conditions. Key steps include:
- Reagent Selection: Use triethylamine (NEt₃) in anhydrous dichloromethane (DCM) to neutralize HCl byproducts, improving reaction efficiency .
- Temperature Control: Maintain temperatures between 0–5°C during benzoyl chloride addition to minimize side reactions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol achieves >95% purity. Monitor via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Basic: Which spectroscopic techniques confirm structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- Thiazole protons at δ 7.2–7.5 ppm (C-H) and δ 8.0–8.3 ppm (N-H) .
- Nitrobenzyl aromatic protons at δ 8.2–8.5 ppm (meta to NO₂) .
- IR Spectroscopy: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
- Mass Spectrometry: Validate molecular ion [M+H]⁺ (e.g., m/z 356.05 for C₁₇H₁₂N₃O₃S) .
Advanced: How do substituent variations on the benzamide moiety affect anticancer activity?
Methodological Answer:
Structure-activity relationship (SAR) studies indicate:
- Nitro Group Position: The 3-nitrobenzyl group enhances electron-withdrawing effects, improving interaction with enzyme active sites (e.g., stearoyl-CoA desaturase-1 inhibition ).
- Thiazole Modifications: Replacing the 3-nitrobenzyl with 4-chlorobenzyl reduces potency by 40% in MCF-7 cell lines, as shown in comparative IC₅₀ assays .
- Method: Use molecular docking (AutoDock Vina) to predict binding affinities against targets like CDK7 or SCD-1 .
Advanced: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
- Bacterial Strains: Test against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).
- Fungal Assays: Screen against C. albicans via disk diffusion (zone of inhibition ≥15 mm at 50 µg/mL) .
- Controls: Include ciprofloxacin (bacteria) and fluconazole (fungi) for MIC comparisons .
Basic: How to address solubility challenges in biological assays?
Methodological Answer:
- Solvent Systems: Prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity .
- Surfactants: Use 0.1% Tween-80 in PBS for in vivo formulations to enhance bioavailability .
- pH Adjustment: Solubility increases at pH 7.4 due to deprotonation of the amide nitrogen .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- ADMET Prediction: Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to nitro group) .
- Metabolite Identification: Simulate phase I/II metabolism (Meteor Nexus) to identify potential glucuronidation sites on the benzamide .
- Validation: Compare with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Basic: How to validate analytical methods for quantitative analysis?
Methodological Answer:
- HPLC Validation:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Linearity: R² ≥0.999 over 1–100 µg/mL .
- Uncertainty Analysis: Calculate combined uncertainty (e.g., ±2.3% for sample preparation) per ISO/IEC 17025 .
Advanced: What mechanistic insights explain its enzyme inhibition?
Methodological Answer:
- SCD-1 Inhibition: The nitro group and thiazole ring coordinate with Fe²⁺ in the enzyme’s active site, disrupting substrate binding (confirmed via X-ray crystallography in analogs) .
- PFOR Inhibition: The amide anion formed at physiological pH blocks pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- LogP Optimization: Introduce lipophilic groups (e.g., methyl or ethyl) on the benzamide to increase LogP from 2.1 to 3.5 (predicted via ChemAxon) .
- P-Glycoprotein Avoidance: Replace nitro with trifluoromethyl to reduce P-gp efflux (tested in Caco-2 monolayers) .
Basic: What safety protocols mitigate risks during synthesis?
Methodological Answer:
- Nitro Group Handling: Use explosion-proof equipment and avoid heating above 100°C to prevent decomposition .
- Waste Disposal: Quench nitro-containing byproducts with NaHSO₃ before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
